molecular formula C6H15NO2 B13580226 1-(2-Aminoethoxy)-2-methylpropan-2-ol

1-(2-Aminoethoxy)-2-methylpropan-2-ol

Cat. No.: B13580226
M. Wt: 133.19 g/mol
InChI Key: OCIUCYULLWFAGH-UHFFFAOYSA-N
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Description

1-(2-Aminoethoxy)-2-methylpropan-2-ol is an organic compound with the molecular formula C6H15NO2. It is a versatile chemical used in various industrial and scientific applications due to its unique structural properties. This compound is characterized by the presence of an amino group, an ethoxy group, and a tertiary alcohol group, making it a valuable intermediate in organic synthesis and a useful reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Aminoethoxy)-2-methylpropan-2-ol can be synthesized through several methods. One common synthetic route involves the reaction of 2-aminoethanol with 2-methylpropan-2-ol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the following steps:

    Preparation of Reactants: Mix 2-aminoethanol and 2-methylpropan-2-ol in a molar ratio of 1:1.

    Catalysis: Add a catalytic amount of acid or base to facilitate the reaction.

    Reaction Conditions: Heat the mixture to a temperature of 60-80°C and maintain it for several hours.

    Purification: After the reaction is complete, purify the product by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The process includes:

    Continuous Mixing: Reactants are continuously fed into a reactor where they are mixed and heated.

    Catalysis: A suitable catalyst is used to enhance the reaction rate.

    Separation and Purification: The product is separated from the reaction mixture using distillation or other separation techniques.

    Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoethoxy)-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into simpler alcohols or amines using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new compounds by replacing the amino group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation Products: Aldehydes, ketones.

    Reduction Products: Simpler alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(2-Aminoethoxy)-2-methylpropan-2-ol has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for pharmaceuticals, agrochemicals, and specialty chemicals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethoxy)-2-methylpropan-2-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethoxy and alcohol groups can participate in hydrophobic and van der Waals interactions. These interactions enable the compound to modulate enzyme activity, alter protein conformation, and influence cellular signaling pathways.

Comparison with Similar Compounds

1-(2-Aminoethoxy)-2-methylpropan-2-ol can be compared with similar compounds such as:

    2-Aminoethanol: Lacks the tertiary alcohol group, making it less versatile in certain reactions.

    2-Methylpropan-2-ol: Does not contain an amino group, limiting its applications in biological studies.

    2-(2-Aminoethoxy)ethanol: Similar structure but lacks the methyl group, affecting its reactivity and solubility.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C6H15NO2

Molecular Weight

133.19 g/mol

IUPAC Name

1-(2-aminoethoxy)-2-methylpropan-2-ol

InChI

InChI=1S/C6H15NO2/c1-6(2,8)5-9-4-3-7/h8H,3-5,7H2,1-2H3

InChI Key

OCIUCYULLWFAGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COCCN)O

Origin of Product

United States

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